4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline 4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline
Brand Name: Vulcanchem
CAS No.: 21202-81-3
VCID: VC18644002
InChI: InChI=1S/C17H14ClNO2/c1-20-12-5-3-11(4-6-12)17-10-15(18)14-9-13(21-2)7-8-16(14)19-17/h3-10H,1-2H3
SMILES:
Molecular Formula: C17H14ClNO2
Molecular Weight: 299.7 g/mol

4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline

CAS No.: 21202-81-3

Cat. No.: VC18644002

Molecular Formula: C17H14ClNO2

Molecular Weight: 299.7 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline - 21202-81-3

Specification

CAS No. 21202-81-3
Molecular Formula C17H14ClNO2
Molecular Weight 299.7 g/mol
IUPAC Name 4-chloro-6-methoxy-2-(4-methoxyphenyl)quinoline
Standard InChI InChI=1S/C17H14ClNO2/c1-20-12-5-3-11(4-6-12)17-10-15(18)14-9-13(21-2)7-8-16(14)19-17/h3-10H,1-2H3
Standard InChI Key ARPUXHLWMOBZTI-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)C(=C2)Cl

Introduction

4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline is a quinoline derivative with potential applications in medicinal chemistry due to its structural features. Quinoline compounds are well-known for their diverse biological activities, including anticancer, antimalarial, and antimicrobial properties. This article explores the chemical structure, synthesis, and potential applications of this compound.

Synthesis

The synthesis of 4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline typically involves multi-step organic reactions. A common approach includes:

  • Starting Materials:

    • p-Anisidine (4-methoxyaniline)

    • p-Chlorobenzaldehyde

    • Methoxy-substituted dienophiles

  • Reaction Mechanism:

    • The synthesis often begins with a Povarov reaction (three-component cycloaddition) involving p-anisidine, an aldehyde, and an activated dienophile.

    • The intermediate tetrahydroquinoline undergoes an oxidative aromatization process under microwave irradiation in the presence of iodine-dimethyl sulfoxide (I2-DMSO) to yield the target compound.

  • Yield:

    • The reaction yields a stable white powder with high purity (>85%) .

Biological Significance

Quinoline derivatives, including 4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline, exhibit promising biological activities:

  • Anticancer Potential:

    • Quinoline compounds have been studied for their ability to inhibit cancer cell proliferation by targeting DNA or enzymes involved in cell replication .

  • Antimalarial Activity:

    • Structural analogs of quinoline are known to interfere with heme metabolism in Plasmodium species, making them effective against chloroquine-resistant malaria strains .

  • Antimicrobial Properties:

    • Substituents like methoxy and chloro groups enhance the lipophilicity of the molecule, improving its interaction with microbial membranes .

Analytical Characterization

The compound is characterized using advanced analytical techniques:

  • NMR Spectroscopy:

    • Proton (^1H) and carbon (^13C) NMR confirm the structure by identifying chemical shifts corresponding to aromatic protons and methoxy groups.

  • Mass Spectrometry (MS):

    • High-resolution MS determines the molecular weight with high accuracy.

  • X-Ray Crystallography:

    • Provides detailed information on bond lengths and angles, confirming the spatial arrangement of substituents .

Applications

The unique structural features of 4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline make it suitable for various applications:

  • Drug Development:

    • Potential lead compound for designing anticancer or antimalarial drugs.

  • Chemical Probes:

    • Used in research to study enzyme interactions or cellular pathways.

  • Material Science:

    • Quinoline derivatives are explored for their optical properties in organic electronics .

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